molecular formula C12H14O4 B066404 Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester CAS No. 166953-80-6

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Cat. No.: B066404
CAS No.: 166953-80-6
M. Wt: 222.24 g/mol
InChI Key: CAOUTCDDAKSUJP-UHFFFAOYSA-N
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Description

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester is a phenoxy acetic acid derivative characterized by a phenoxy ring substituted with an acetyl group at the 4-position and a methyl group at the 2-position. The ester functional group (methyl ester) enhances its lipophilicity compared to the parent acid.

Properties

IUPAC Name

methyl 2-(4-acetyl-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOUTCDDAKSUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598230
Record name Methyl (4-acetyl-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166953-80-6
Record name Methyl (4-acetyl-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester, also known as a phenoxyacetic acid derivative, has garnered significant interest in the realm of biological activity due to its potential therapeutic applications. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and analgesic properties. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : this compound

The structural features of this compound include an acetyl group and a methyl ester functional group attached to a phenoxy moiety. These components contribute to its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacteria and fungi, showing effectiveness particularly against:

  • Bacteria : Staphylococcus aureus and Pseudomonas aeruginosa.
  • Fungi : Candida albicans.

These findings suggest that the compound may serve as a potential agent in treating infections caused by these pathogens .

Anti-inflammatory and Analgesic Effects

Similar compounds within the phenoxyacetic acid class have demonstrated anti-inflammatory and analgesic effects. The phenolic nature of the compound likely contributes to these activities by modulating inflammatory pathways and pain perception .

The biological activities of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The compound interacts with various biological targets through hydrogen bonding due to its polar functional groups.
  • Enzyme Interaction : It may influence the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Reactivity with Cellular Components : The ester and phenolic functionalities allow for interactions with cellular membranes and proteins, enhancing its bioavailability and efficacy .

Comparative Analysis with Related Compounds

A comparative study highlights the structural similarities and differences between this compound and other related compounds:

Compound NameChemical FormulaUnique Features
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl esterC₁₀H₁₁ClO₃Contains chlorine; known for herbicidal properties
Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl esterC₁₃H₁₆O₄Ethyl group instead of methyl; different solubility profile
Acetic acid, (4-hydroxy-2-methylphenoxy)-, methyl esterC₁₂H₁₄O₄Hydroxyl group instead of acetyl; potential antioxidant properties

This table illustrates the diversity within this class of esters while emphasizing the unique characteristics that may confer specific biological activities.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of various phenoxyacetic acid derivatives against common pathogens. This compound showed significant inhibition zones against Staphylococcus aureus compared to control groups .
  • Anti-inflammatory Research :
    Experimental models demonstrated that this compound reduced inflammation markers in induced models of arthritis. The results indicated a decrease in pro-inflammatory cytokines following treatment with this compound .

Scientific Research Applications

Pharmaceutical Applications

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to exhibit potential antimicrobial properties against various bacteria and fungi. Additionally, compounds with similar structures often demonstrate anti-inflammatory and analgesic effects.

Case Study: Antimicrobial Activity

Research indicates that this compound has shown effectiveness against specific strains of bacteria and fungi. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide due to its antimicrobial properties. The compound's ability to interact with biological targets may enhance its effectiveness in controlling plant pathogens.

Data Table: Comparison of Similar Compounds in Agriculture

Compound NameChemical FormulaUnique Features
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl esterC₁₀H₁₁ClO₃Contains chlorine; known for herbicidal properties
Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl esterC₁₃H₁₆O₄Ethyl group instead of methyl; different solubility profile

Material Science Applications

The compound is also utilized in material science due to its properties as an antioxidant and ultraviolet absorber. It enhances the thermal stability and flame resistance of plastics, adhesives, and coatings.

Experimental Procedures

Recent synthetic methods have advanced the preparation of complex m-aryloxy phenols, allowing for functionalization around the aromatic ring. These innovations have led to improved performance characteristics in materials incorporating this compound.

Summary of Findings

The versatility of this compound makes it a valuable compound in various fields:

  • Pharmaceuticals : Potential antimicrobial and anti-inflammatory properties.
  • Agriculture : Explored for use as a pesticide or herbicide.
  • Material Science : Enhances the performance of plastics and coatings.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Phenoxy Ring) Key Features
Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester (hypothetical) C₁₂H₁₄O₅ 250.24 4-acetyl, 2-methyl Polar acetyl group; moderate log Kow
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester (MCPA methyl ester) C₁₀H₁₁ClO₃ 214.65 4-chloro, 2-methyl High lipophilicity (log Kow ~2.75)
Methyl 2-(4-aminophenoxy)acetate C₉H₁₁NO₃ 181.19 4-amino Polar amino group; reactive site
2,4-D methyl ester C₉H₈Cl₂O₃ 247.07 2,4-dichloro Broad-spectrum herbicide
Acetic acid, 2-(4-methoxyphenoxy)-, methyl ester C₁₀H₁₂O₄ 196.20 4-methoxy Electron-rich methoxy group
2-(4-Hydroxy-2-methylphenoxy)acetic acid methyl ester C₁₀H₁₂O₄ 196.20 4-hydroxy, 2-methyl Hydrophilic due to -OH group

Physicochemical Properties

  • Lipophilicity (log Kow): Chlorinated derivatives (e.g., MCPA methyl ester) exhibit higher log Kow values (~2.75 at pH 1) due to the non-polar chloro substituent, enhancing membrane permeability . Acetyl and methoxy groups reduce log Kow compared to chloro analogs but increase it relative to hydroxyl-containing esters (e.g., 2-(4-hydroxy-2-methylphenoxy) ester) .
  • Solubility :
    • Esters generally have lower water solubility than their acid forms. For example, MCPA (parent acid) shows pH-dependent solubility (395 mg/L at pH 1 vs. 293,900 mg/L at pH 7) , but its methyl ester is less soluble in aqueous media.
    • Hydroxyl-substituted esters (e.g., 317319-10-1) are more hydrophilic, favoring aqueous environments .

Stability and Reactivity

  • Electron-Withdrawing Groups (e.g., -Cl, -Acetyl) : Stabilize the ester against hydrolysis but may increase susceptibility to nucleophilic attack at the acetyl carbonyl.
  • Electron-Donating Groups (e.g., -OCH₃, -OH) : Reduce electrophilicity of the ester carbonyl, slowing hydrolysis but enhancing resonance stabilization .

Research Findings and Data Gaps

  • MCPA Methyl Ester : Well-characterized in pesticidal formulations, with extensive data on environmental fate and toxicity .
  • Hydroxy-Substituted Esters: Limited data on industrial applications but noted in phytochemical studies (e.g., antimicrobial activity in plant extracts) .
  • Target Compound : Requires further investigation into synthesis scalability, stability under varying pH conditions, and bioactivity profiling.

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Potassium carbonate (K₂CO₃) is preferred due to its moderate alkalinity and solubility in polar aprotic solvents. In a representative procedure, 300 g (1.998 mol) of 4-hydroxy-3-methylacetophenone was dissolved in methyl ethyl ketone (MEK, 3 L) with K₂CO₃ (552 g, 3.99 mol).

  • Alkylation Agent : Methyl bromoacetate (204 mL, 2.20 mol) was added dropwise, and the mixture was stirred at room temperature for 24 hours.

  • Stoichiometric Adjustments : Residual starting material detected via HPLC necessitated additional methyl bromoacetate (18.5 mL, 0.2 mol), extending the reaction time to 48 hours for complete conversion.

Workup and Purification

  • The reaction mixture was washed with saturated sodium bicarbonate (NaHCO₃) to remove unreacted acid or base.

  • Organic layers were concentrated under reduced pressure, and the crude product was crystallized from isopropanol to yield 203 g (77% yield) of the target ester.

Table 1: Key Parameters for Williamson Ether Synthesis

ParameterOptimal ConditionEffect on Yield/Purity
SolventMethyl ethyl ketoneEnhances nucleophilicity of phenol
TemperatureRoom temperatureMinimizes side reactions
Base:Substrate Ratio2:1Ensures complete deprotonation
Reaction Time48 hoursAchieves >99% conversion

Direct Esterification of 2-(4-Acetyl-2-Methylphenoxy)Acetic Acid

An alternative route involves synthesizing the carboxylic acid intermediate followed by esterification. While less common, this method is advantageous for scalability.

Acid Synthesis via Phenoxylation

  • Phenol Activation : 4-Hydroxy-3-methylacetophenone reacts with chloroacetic acid in alkaline conditions (33% NaOH) under reflux.

  • Acid Isolation : The mixture is acidified with HCl, and the precipitated 2-(4-acetyl-2-methylphenoxy)acetic acid is extracted with ether.

Esterification with Methanol

  • Catalytic Conditions : The carboxylic acid (1 mol) is refluxed with methanol (5 mol) and sulfuric acid (0.1 mol) for 6–8 hours.

  • Dean-Stark Trap : Water removal improves equilibrium shift toward ester formation, achieving yields of 70–75%.

Table 2: Comparative Analysis of Esterification Methods

MethodYield (%)Purity (%)Scalability
Williamson Alkylation77>98Industrial-scale
Acid Esterification70–7595–97Lab-scale

Optimization Strategies for Industrial Production

Solvent Selection

  • MEK vs. Toluene : MEK increases reaction rates due to higher polarity, but toluene is preferred for cost-sensitive processes.

Oxidative Byproduct Management

  • Sodium perborate monohydrate (NaBO₃·H₂O) is used in subsequent oxidation steps to minimize byproducts, though this is irrelevant to the ester synthesis itself.

Process Monitoring

  • HPLC Analysis : Regular sampling ensures reaction completion. Mobile phases (e.g., acetonitrile/water) resolve intermediates and products within 15 minutes.

Environmental and Economic Considerations

The Williamson ether synthesis is more environmentally favorable than acid esterification:

  • Atom Economy : 85% for alkylation vs. 65% for esterification.

  • Waste Streams : K₂CO₃ and NaHCO₃ are easier to neutralize than sulfuric acid byproducts .

Q & A

Q. What are the established synthetic routes for Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester?

The compound is synthesized via acid-catalyzed esterification. A representative method involves:

  • Dissolving the precursor acid (e.g., 2-(4-acetyl-2-methylphenoxy)acetic acid) in methanol with concentrated sulfuric acid as a catalyst.
  • Refluxing the mixture for 4–6 hours to drive esterification to completion.
  • Quenching the reaction in ice water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol .
    Key Considerations : Adjust reaction time and acid concentration based on steric hindrance from the acetyl and methyl substituents, which may slow reactivity .

Q. How is this compound characterized using spectroscopic methods?

  • Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV generates diagnostic fragments. The molecular ion peak ([M]⁺) at m/z 222 confirms the molecular weight. Fragmentation patterns (e.g., loss of –OCH₃ or acetyl groups) validate the structure .
  • Infrared (IR) : Stretching vibrations for ester C=O (~1740 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and acetyl C=O (~1680 cm⁻¹) are critical .
  • NMR : 1H^1H-NMR shows singlet peaks for methyl ester (δ ~3.7 ppm) and acetyl groups (δ ~2.5 ppm), with multiplet aromatic protons (δ 6.5–7.5 ppm) .

Q. What are the stability considerations during storage?

  • Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
  • Avoid prolonged exposure to light, as the acetyl group may undergo photodegradation .
  • Monitor for discoloration or precipitate formation, indicating decomposition .

Advanced Research Questions

Q. How can computational chemistry predict its reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbons).
  • Transition State Modeling : Simulate nucleophilic attack on the ester or acetyl groups to predict regioselectivity.
  • Solvent Effects : Use polarizable continuum models (PCM) to assess solvolysis rates in protic vs. aprotic solvents .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • High-Resolution MS (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .
  • 2D-NMR (COSY, HSQC) : Correlate coupling patterns to confirm substituent positions on the aromatic ring .
  • X-ray Crystallography : Resolve stereochemical uncertainties by determining the crystal structure (e.g., torsional angles between phenoxy and ester groups) .

Q. What mechanistic pathways govern its degradation under acidic vs. basic conditions?

  • Acidic Hydrolysis : Protonation of the ester oxygen followed by nucleophilic attack by water, yielding 2-(4-acetyl-2-methylphenoxy)acetic acid and methanol. Rate depends on H⁺ concentration .
  • Basic Hydrolysis (Saponification) : OH⁻ attack at the carbonyl carbon, forming a carboxylate intermediate. Steric hindrance from methyl/acetyl groups slows kinetics .
  • Thermal Degradation : Above 150°C, cleavage of the acetyl group generates phenolic byproducts; monitor via TGA-MS .

Q. How does substituent positioning (e.g., acetyl vs. methyl) influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • The para-acetyl group enhances lipophilicity, improving membrane permeability in cytotoxicity assays .
    • The ortho-methyl group sterically hinders metabolic oxidation, prolonging half-life in vitro .
  • Enzyme Inhibition Studies : Molecular docking simulations reveal hydrogen bonding between the acetyl group and active-site residues (e.g., serine hydrolases) .

Methodological Notes

  • Synthetic Optimization : Adjust pH to 5–6 during purification to avoid salt formation and maximize yield .
  • Analytical Cross-Validation : Combine GC-MS and 13C^13C-NMR to confirm purity >95% .
  • Safety Protocols : Use P95 respirators and nitrile gloves during handling due to respiratory and skin irritation risks .

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